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Biondinin C

Cat. No.: B198517
CAS No.: 55511-08-5
M. Wt: 300.4 g/mol
InChI Key: QDCGSCBAIQIGDY-NPEXALCXSA-N
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Description

Significance of Natural Products as Chemical Probes and Bioactive Scaffolds

Natural products have long been recognized as foundational elements in chemical biology and drug discovery. Evolving within complex biological systems, these molecules are specifically designed to interact with biological macromolecules, often with exquisite selectivity nih.govmpg.de. This inherent biological relevance makes them exceptionally valuable as chemical probes, tools used to investigate biological pathways and functions, and as bioactive scaffolds, providing intricate and diverse structural frameworks for the development of new therapeutic agents nih.govmdpi.com. The rich chemical diversity and structural complexity of natural products allow them to target a vast array of biological targets, often through specific non-covalent or covalent interactions nih.gov. Consequently, natural product-derived compounds have historically contributed a significant percentage of approved drugs, and their exploration continues to drive innovation in identifying new therapeutic targets and understanding fundamental biological mechanisms nih.govresearchgate.net.

Overview of Biondinin C: Classification and General Context

This compound is a natural product belonging to the monoterpenoid class of organic compounds medchemexpress.comnp-mrd.orgchemblink.com. More specifically, it is classified as a coumaric acid ester, characterized by an ester linkage involving coumaric acid np-mrd.org. Its chemical formula is C₁₉H₂₄O₃, with a molecular weight of approximately 300.39 g/mol medchemexpress.comchemblink.commedchemexpress.cntargetmol.comacmec.com.cn. This compound is typically isolated from the fruits or plant material of species within the Illicium genus, notably Illicium simonsii medchemexpress.comtargetmol.comnih.gov. Its structural complexity and origin place it within the broader context of phytochemical research, where compounds from medicinal plants are investigated for their potential biological activities and structural novelty.

Historical Perspective of this compound Discovery and Initial Characterization

The scientific documentation of this compound dates back to 2011, with its isolation and characterization reported in studies focusing on the chemical constituents of Illicium simonsii np-mrd.orgnih.gov. Research conducted on the stems and leaves of I. simonsii involved extraction with ethanol (B145695), followed by partitioning and purification using various chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20, Rp-C8, and Rp-C18 nih.gov. The identification of isolated compounds, including this compound, was achieved through comprehensive spectral analyses, encompassing Mass Spectrometry (MS), ¹H-Nuclear Magnetic Resonance (NMR), and ¹³C-NMR nih.gov. This initial characterization established this compound as a compound obtained from Illicium simonsii, contributing to the growing understanding of the phytochemical diversity within this plant genus nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O3 B198517 Biondinin C CAS No. 55511-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGSCBAIQIGDY-NPEXALCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55511-08-5
Record name Bornyl p-coumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Phytochemical Isolation and Bioprospecting of Biondinin C

Botanical Sources and Distribution of Biondinin C-Producing Organisms

This compound has been identified in two primary plant genera: Illicium and Magnolia.

Illicium simonsii as a Primary Source

Illicium simonsii Maxim., commonly known as Simons anise tree, has been established as a significant source for the isolation of this compound. Research indicates that this compound was identified as compound 13 among fourteen compounds isolated from the stems and leaves of I. simonsii chemfaces.comnih.govherbal-organic.comresearchgate.net. Additionally, this compound has been reported to be isolable from the fruits of Illicium simonsii medchemexpress.commedchemexpress.com.

Distribution of Illicium simonsii Illicium simonsii is native to several regions in Asia. Its distribution spans China (specifically western Guizhou, southwestern Sichuan, and Yunnan), northeastern India, and northern Myanmar kew.orgtreesandshrubsonline.orgpicturethisai.comwikipedia.org. This species typically thrives in mountainous terrains, found in thickets, forests, open fields, ravines, along rivers, and in wet environments at altitudes ranging from 1700 to 3200 meters, occasionally up to 4000 meters treesandshrubsonline.org.

Magnolia biondii as an Additional Source

Magnolia biondii Pamp., also known as Biondi's magnolia, is another plant species from which this compound has been isolated. Studies have reported the isolation of this compound from the flower buds of Magnolia biondii epdf.pubcqvip.comkoreascience.krresearchgate.net. It has also been referred to as Wangchun Magnolia liptin C, extracted from the root bark of Magnolia biondii chembk.com.

Distribution of Magnolia biondii Magnolia biondii is widely distributed across China, with common occurrences reported in the provinces of Gansu, Henan, Hubei, Shaanxi, and Sichuan wikipedia.orgbiocrick.com. This species typically inhabits temperate forests in mountainous regions wikipedia.orgbiocrick.com. Its native range is primarily Central China kew.org.

Related Phytochemical Investigations in Magnolia Species

The genus Magnolia is renowned for its rich phytochemical profile, with numerous species yielding a diverse array of compounds. Phytochemical investigations across various Magnolia species have identified compounds such as lignans, neolignans, phenylpropanoids, flavonoids, and terpenoids florajournal.comufl.eduresearchgate.netnih.govmdpi.comgust.edu.vn. For instance, Magnolia biondii flower buds have been a source for sesquiterpenoids and phenylpropanoid derivatives, which have shown potential anti-allergic properties researchgate.net. Other Magnolia species have yielded compounds like magnolol (B1675913) and honokiol, which are recognized for their pharmacological activities epdf.pubmdpi.com. This extensive phytochemical diversity within the Magnolia genus underscores the potential for discovering novel compounds and understanding their biological roles.

Extraction and Purification Methodologies for this compound

The isolation of this compound typically involves a series of extraction and purification steps, utilizing various solvents and chromatographic techniques.

Solvent-Based Extraction Techniques

The initial step in isolating this compound involves extracting the target compounds from the plant material. For Illicium simonsii, extraction has commonly been performed using 95% ethanol (B145695) (EtOH) on stems and leaves chemfaces.comnih.govherbal-organic.comresearchgate.net. The resultant ethanolic extract is then subjected to further partitioning using solvents like petroleum ether, chloroform (B151607) (CHCl3), and butanol (BuOH) chemfaces.comnih.govherbal-organic.comresearchgate.net. In the case of Magnolia biondii, extraction has been carried out using methanol (B129727) (MeOH) from flower buds koreascience.kr, or with aqueous acetone (B3395972) researchgate.net. Studies also indicate the use of organic solvents such as ethanol, benzene, and ethyl acetate (B1210297) for extracting this compound from M. biondii root bark chembk.com.

Liquid-Liquid Partitioning Strategies

Following initial extraction, liquid-liquid partitioning and chromatographic methods are employed to isolate and purify this compound. For Illicium simonsii, the chloroform and butanol fractions obtained from the initial partitioning are further processed for isolation and purification chemfaces.comnih.govherbal-organic.comresearchgate.net. In studies involving Magnolia biondii, chloroform-soluble extracts have been subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, with stepwise elution researchgate.net. Purification often involves techniques such as column chromatography on silica gel, Sephadex LH-20, and reversed-phase chromatography (Rp-C8 and Rp-C18) chemfaces.comnih.govherbal-organic.comresearchgate.net.

Table 1: Botanical Sources of this compound

Plant SpeciesPart UsedReference(s)
Illicium simonsiiStems and Leaves chemfaces.comnih.govherbal-organic.comresearchgate.net
Illicium simonsiiFruits medchemexpress.commedchemexpress.com
Magnolia biondiiFlower Buds epdf.pubcqvip.comkoreascience.krresearchgate.net
Magnolia biondiiRoot Bark chembk.com

Table 2: Distribution of this compound-Producing Organisms

Plant SpeciesGeographical DistributionHabitatReference(s)
Illicium simonsiiChina (Guizhou, Sichuan, Yunnan), NE India, N MyanmarThickets, forests, open fields, ravines, along rivers, wet places (1700-3200 m altitude) kew.orgtreesandshrubsonline.orgpicturethisai.comwikipedia.org
Magnolia biondiiChina (Gansu, Henan, Hubei, Shaanxi, Sichuan)Temperate forests in mountains wikipedia.orgbiocrick.com

Table 3: Extraction Solvents Used for this compound Isolation

Plant SpeciesExtraction Solvent(s)Partitioning/Further Extraction SolventsReference(s)
Illicium simonsii95% Ethanol (EtOH)Petroleum ether, Chloroform (CHCl3), Butanol (BuOH) chemfaces.comnih.govherbal-organic.comresearchgate.net
Magnolia biondiiMethanol (MeOH), Aqueous Acetone(Not explicitly detailed for partitioning in these sources) koreascience.krresearchgate.net
Magnolia biondiiEthanol, Benzene, Ethyl Acetate(Not explicitly detailed for partitioning in these sources) chembk.com

Chromatographic Separation Techniques

Chromatography is a cornerstone in the isolation of natural products like this compound, enabling the separation of complex mixtures into individual components. Several modes of chromatography are employed, each leveraging distinct separation principles.

Adsorption Chromatography

Adsorption chromatography is one of the oldest and most fundamental chromatographic techniques, based on the differential adsorption of compounds onto the surface of a solid stationary phase microbenotes.comvedantu.com. In the context of phytochemical isolation, common stationary phases include silica gel and alumina (B75360) chembam.comunacademy.comscribd.com. These polar stationary phases interact with analytes through various forces, including hydrogen bonding and Van der Waals forces, depending on the polarity of the compounds and the mobile phase microbenotes.comscribd.com. For this compound, adsorption chromatography, particularly using silica gel, would be instrumental in the initial separation of less polar compounds from more polar ones within crude plant extracts nih.gov. The selection of an appropriate mobile phase, typically a mixture of organic solvents of varying polarity, is critical for eluting compounds with different affinities for the stationary phase vedantu.comchembam.com.

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or molecular size biologynotesonline.comconductscience.comnih.gov. This technique utilizes a stationary phase composed of porous gel beads, such as Sephadex or agarose (B213101) derivatives, with a defined pore size distribution biologynotesonline.comconductscience.com. Larger molecules that are too large to enter the pores are eluted first, while smaller molecules that can penetrate the pores are retained longer, leading to separation biologynotesonline.comnih.gov. Sephadex LH-20, a cross-linked dextran (B179266) gel, has been employed in the purification of compounds from plant extracts, including those that yield this compound nih.gov. This method is valuable for removing high molecular weight impurities or for fractionating compounds within a specific size range.

Reverse-Phase Chromatography

Reverse-phase chromatography (RPC) is a highly versatile and widely used technique, particularly in its high-performance liquid chromatography (HPLC) format, for the separation of organic compounds, including phytochemicals like this compound 222.198.130wikipedia.orgchromatographyonline.comualberta.ca. In RPC, the stationary phase is non-polar (e.g., silica gel bonded with C18 or C8 alkyl chains), while the mobile phase is polar, typically a mixture of water or aqueous buffer and a miscible organic solvent such as acetonitrile (B52724) or methanol wikipedia.orgchromatographyonline.com. Separation occurs based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds are retained longer wikipedia.orgualberta.ca. Research has identified the use of Rp-C8 and Rp-C18 columns, as well as reversed-phase HPLC, in the isolation of this compound nih.gov222.198.130. The ability to fine-tune the mobile phase composition allows for precise control over the elution of compounds with varying degrees of hydrophobicity.

Advanced Purification and Enrichment Protocols

Achieving high purity for this compound often necessitates the strategic combination of multiple chromatographic techniques, forming advanced purification and enrichment protocols. Following initial separation by adsorption chromatography, fractions enriched in this compound might be further purified using gel filtration to remove compounds of significantly different sizes, or directly subjected to reverse-phase chromatography for fine separation based on polarity nih.gov. The use of Rp-C8 and Rp-C18 columns in sequence or in conjunction with other methods like preparative HPLC allows for the resolution of closely related compounds, thereby enriching the target molecule nih.gov222.198.130. These multi-step approaches, often involving gradient elution in HPLC, are crucial for isolating this compound to a high degree of purity suitable for detailed structural elucidation and further bioprospecting studies researchgate.netnih.gov.

Table 1: Chromatographic Techniques Employed in the Isolation of this compound

Chromatographic TechniqueStationary Phase / MediumMobile Phase Composition (General)Principle of SeparationRelevance to this compound Isolation
Adsorption ChromatographySilica GelOrganic solvents (e.g., hexane, ethyl acetate)Differential adsorption to polar surfaceInitial fractionation of extracts nih.govchembam.com
Gel Filtration ChromatographySephadex LH-20Aqueous buffers / Organic solventsSeparation by molecular sizeFractionation of extracts nih.gov
Reverse-Phase Chromatography (HPLC)Rp-C8, Rp-C18 (Silica-based)Water/Acetonitrile or Methanol mixturesHydrophobic interactionsDirect isolation and purification nih.gov222.198.130

Compound List:

this compound

Biondinin D

Structural Elucidation and Conformational Analysis of Biondinin C

Spectroscopic Characterization Techniques

The foundational characterization of Biondinin C relies on a suite of spectroscopic methods that provide complementary information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. anu.edu.au For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial for assigning the chemical shifts of each proton and carbon atom, and for establishing the connectivity between them. researchgate.netresearchgate.net

¹H NMR spectroscopy provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. The signals in the ¹H NMR spectrum of this compound reveal the presence of aromatic protons, olefinic protons, and protons associated with the bornyl moiety.

¹³C NMR spectroscopy, on the other hand, provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org The ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbon of the ester, the aromatic and olefinic carbons of the p-coumarate group, and the aliphatic carbons of the borneol portion. np-mrd.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular puzzle. COSY experiments establish proton-proton couplings, revealing adjacent protons. HSQC correlates protons to their directly attached carbons, while HMBC identifies longer-range couplings between protons and carbons, allowing for the connection of different molecular fragments. Through detailed analysis of these NMR data, the planar structure of this compound as bornyl p-coumarate can be unequivocally determined.

Table 1: Predicted ¹³C NMR Data for this compound

Atom No. Predicted Chemical Shift (ppm)
1 48.5
2 81.2
3 37.9
4 45.1
5 27.9
6 29.8
7 47.3
8 19.8
9 18.9
10 13.5
1' 126.3
2', 6' 130.8
3', 5' 115.8
4' 158.9
7' 144.2
8' 116.3
9' 168.2

Note: Data is based on computational predictions and may vary slightly from experimental values. The table presents a representative set of predicted chemical shifts for the carbon atoms in this compound.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govchromatographyonline.com In the case of this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the determination of its molecular formula. researchgate.netresearchgate.net

The monoisotopic mass of this compound has been determined to be 300.17254 Da, which corresponds to the molecular formula C₁₉H₂₄O₃. np-mrd.org This information is crucial for confirming the identity of the compound and is consistent with the structure elucidated by NMR spectroscopy.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₉H₂₄O₃
Average Mass 300.3980 Da

Optical rotation is a physical property of chiral molecules that causes the rotation of the plane of polarized light. anton-paar.compressbooks.pub The measurement of optical rotation is a key technique for determining the stereochemistry of a chiral compound. drugfuture.comlibretexts.org this compound possesses several stereocenters within its bornyl moiety, making it a chiral molecule.

The specific rotation of this compound is measured using a polarimeter and is a characteristic physical constant for the compound. researchgate.net The sign and magnitude of the optical rotation provide information about the absolute configuration of the stereocenters. By comparing the experimentally measured optical rotation with that of known related compounds or with values predicted by computational methods, the absolute stereochemistry of this compound can be established.

Table 3: Optical Rotation Data for this compound

Parameter Value
Chirality Chiral
Optical Activity Optically Active

Note: Specific rotation values are dependent on the solvent, concentration, temperature, and wavelength of light used for the measurement and should be reported with these parameters for accurate comparison.

Elucidation of Stereochemical Features

The bornyl moiety of this compound contains chiral centers, and the determination of their specific three-dimensional arrangement, or stereochemistry, is a critical aspect of its structural elucidation. chemblink.com The stereochemistry is typically determined by a combination of techniques.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of different protons in the molecule, which helps in determining the relative stereochemistry of the chiral centers. In some cases, chemical synthesis of the compound from a starting material of known stereochemistry can definitively establish the absolute configuration.

Structural Characterization of this compound Analogues and Related Natural Products

This compound belongs to a class of monoterpenoid esters. Several analogues and related natural products have been isolated from various plant sources, particularly from the genus Magnolia. google.comepdf.pub One such analogue is Biondinin D. researchgate.netnaturalproducts.net The structural characterization of these related compounds often follows a similar methodology to that of this compound, relying heavily on NMR spectroscopy and mass spectrometry. researchgate.netresearchgate.net

Comparing the spectroscopic data of these analogues helps in building a library of chemical information that can aid in the identification of new, related compounds. For example, slight variations in the acyl group attached to the borneol scaffold or modifications to the bornyl moiety itself can be readily identified by analyzing shifts in the NMR spectra and changes in the molecular weight determined by mass spectrometry. The study of these analogues provides valuable insights into the structural diversity of this class of natural products.

Biosynthetic Pathways of Biondinin C

Proposed Biogenetic Origin from Precursors (e.g., Caffeic Acid)

The biosynthesis of Biondinin C is proposed to originate from two distinct primary metabolic pathways: the phenylpropanoid pathway and the terpenoid pathway.

Phenylpropanoid Precursor: The phenylpropanoid backbone of this compound is derived from the amino acid phenylalanine, a product of the shikimate pathway. The central phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation at the para-position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. Activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) is a crucial step, as p-coumaroyl-CoA serves as a precursor for various phenylpropanoid compounds, including coumaric acid derivatives frontiersin.orgtuscany-diet.netnih.govnih.govnih.gov. The structure of this compound features a coumaric acid ester moiety, indicating that a derivative of p-coumaric acid is a key precursor np-mrd.org.

Monoterpenoid Precursor: The monoterpenoid component of this compound is derived from isoprenoid precursors. These precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway apsnet.orgnih.gov. The condensation of IPP and DMAPP, catalyzed by prenyltransferases such as farnesyl pyrophosphate synthase (FPS) and geranyl diphosphate (B83284) synthase (GPPS), leads to the formation of geranyl pyrophosphate (GPP), the direct precursor for monoterpenes apsnet.orgmdpi.com. The specific monoterpenoid moiety in this compound appears to be based on a bornane or norbornane (B1196662) skeleton, suggesting cyclization and modification of GPP or related intermediates np-mrd.org.

Enzymatic Steps and Intermediates in this compound Biosynthesis

The formation of this compound likely involves a series of enzymatic reactions that synthesize and then link the phenylpropanoid and monoterpenoid components.

Phenylpropanoid Pathway Enzymes: The initial steps in generating the phenylpropanoid precursor involve:

Phenylalanine Ammonia-Lyase (PAL): Converts phenylalanine to cinnamic acid frontiersin.orgnih.govnih.govnih.gov.

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid frontiersin.orgnih.govnih.govnih.govebi.ac.uk.

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA frontiersin.orgnih.govnih.govnih.govoup.com.

Monoterpenoid Pathway Enzymes: The synthesis of the monoterpenoid precursor involves enzymes of the MVA or MEP pathways, leading to:

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The fundamental C5 isoprenoid units.

Prenyltransferases (e.g., FPS, GPPS): Condense IPP and DMAPP to form geranyl pyrophosphate (GPP), the C10 precursor for monoterpenes apsnet.orgmdpi.com. Subsequent cyclization and modification steps by terpene synthases would yield the specific bornane/norbornane skeleton found in this compound.

Esterification: The final step in this compound formation is likely an esterification reaction that links the coumaric acid moiety to the monoterpenoid alcohol. This process is typically catalyzed by acyltransferases or esterases, which form an ester bond between the carboxyl group of the coumaric acid derivative and a hydroxyl group on the monoterpenoid mdpi.com.

Putative Linkages between Phenylpropanoid and Monoterpene Biosynthesis in this compound Formation

This compound represents a hybrid molecule where a phenylpropanoid unit is directly esterified to a monoterpenoid unit np-mrd.org. This linkage is distinct from the oxidative dimerization mechanisms seen in neolignans, which involve the formation of C-C or C-O bonds between two phenylpropanoid units, sometimes incorporating terpenoids via Diels-Alder reactions nottingham.ac.ukfrontiersin.orgmdpi.comacs.orgnih.gov.

The proposed biosynthesis involves the independent production of the coumaric acid derivative and the monoterpenoid alcohol. These precursors are then brought together by specific enzymes, likely acyltransferases, to form the ester linkage characteristic of this compound. The precise enzymes responsible for this esterification in Illicium simonsii have not been extensively characterized in the provided literature.

Comparative Biosynthetic Analysis with Structurally Related Compounds

This compound shares structural similarities with other plant natural products, particularly those derived from phenylpropanoid and terpenoid pathways.

Neolignans: Compounds like liliflone, piperenone, and saulan, mentioned as structurally related to Biondinins nottingham.ac.uk, are classified as neolignans. Neolignans are typically formed by the oxidative coupling of phenylpropanoid units (monolignols like coniferyl alcohol), often catalyzed by laccases and dirigent proteins, leading to various C-C or C-O linkages nih.govmdpi.comacs.orgnih.govnih.gov. Some neolignans, such as cabagranin D, can also incorporate terpenoid units through mechanisms like Diels-Alder cycloaddition frontiersin.org. These complex dimeric or hybrid structures contrast with the simpler ester linkage found in this compound.

Other Phenylpropanoid-Terpenoid Hybrids: The formation of ester linkages between phenylpropanoids and terpenoids is a known strategy in plant secondary metabolism, leading to compounds with diverse biological activities. This compound exemplifies this, where a coumaric acid derivative is esterified to a monoterpenoid skeleton. The biosynthesis of such compounds highlights the plant's ability to integrate different metabolic pathways to generate molecular diversity.

Chemical Synthesis and Derivatization of Biondinin C

Total Synthesis Strategies for Biondinin C

The total synthesis of complex natural products like this compound is a significant undertaking that showcases the capabilities of modern organic chemistry. ias.ac.injournalspress.com The process begins with a theoretical disassembly of the target molecule to identify strategic bond disconnections and key intermediates. ias.ac.inamazonaws.comscitepress.org

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.injournalspress.com The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.inscitepress.org

For this compound, a key retrosynthetic disconnection can be envisioned at the ester linkage, separating the complex core from the side chain. Further analysis of the core structure often involves disconnections that simplify the polycyclic system. A common strategy is to identify a key reaction that can form a significant portion of the ring system in a single step, such as a Diels-Alder reaction or a Robinson annulation. nih.gov This leads back to more manageable precursors that can be synthesized from simple starting materials.

The execution of a total synthesis relies on a sequence of carefully chosen chemical reactions. In the synthesis of this compound and related complex molecules, several powerful methodologies are frequently employed. rsc.org

One notable synthesis of a related compound, (+)-bionectin C, highlights several key strategies that could be applicable. rsc.orgscispace.com These include:

An intramolecular Friedel–Crafts reaction to form a key heterocyclic ring system. rsc.orgscispace.com

A diastereoselective halocyclization, which simultaneously forms a new ring and sets a specific stereocenter. scispace.com

Permanganate-mediated stereoinvertive hydroxylation, a method to introduce a hydroxyl group with a specific spatial orientation. rsc.orgscispace.com

These advanced synthetic methods are crucial for constructing the complex and stereochemically rich structure of molecules like this compound.

Below is a table summarizing some key reaction types often used in the synthesis of complex natural products.

Reaction Type Description Relevance to Complex Synthesis
Friedel–Crafts ReactionForms carbon-carbon bonds to aromatic rings.Useful for constructing fused ring systems. scispace.com
HalocyclizationAn intramolecular reaction that forms a cyclic compound containing a halogen.Efficiently builds rings and controls stereochemistry. scispace.com
Stereoinvertive HydroxylationAdds a hydroxyl (-OH) group while inverting the stereochemistry at that carbon center.Allows for precise control over the 3D structure of the molecule. rsc.orgscispace.com
Robinson AnnulationA ring-forming reaction that creates a six-membered ring.A classic and powerful tool for building polycyclic systems. nih.gov
Mukaiyama Aldol AdditionA carbon-carbon bond-forming reaction.Used to connect complex fragments and build molecular complexity. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues, or structurally similar molecules, is a critical step in understanding the relationship between a molecule's structure and its biological activity. researchgate.net

By systematically altering different parts of the this compound molecule, researchers can probe which functional groups are essential for its activity. Common modification strategies include:

Modification of Peripheral Functional Groups: Changing or removing groups like hydroxyls or methyl groups to see how it affects biological properties.

Stereochemical Variations: Synthesizing stereoisomers (molecules with the same connectivity but different 3D arrangements) to determine the optimal spatial arrangement for activity.

These approaches allow for the development of new compounds that may have improved properties over the original natural product.

Chemoenzymatic synthesis combines the power of traditional chemical reactions with the high selectivity of biological enzymes. nih.govrsc.org This approach is particularly useful for creating complex molecules like this compound analogues. nih.govresearchgate.netresearchgate.net Enzymes can perform specific transformations on complex substrates that are often difficult to achieve with conventional chemistry, such as regioselective or stereoselective reactions. rsc.orgnih.gov This can lead to more efficient and environmentally friendly synthetic routes to novel derivatives. For example, enzymes like lipases or oxidoreductases could be used to selectively modify specific functional groups on the this compound scaffold.

Role of this compound as a Synthetic Precursor in Organic Chemistry

Beyond its own synthesis and derivatization, this compound and similar complex natural products can serve as valuable starting materials for the synthesis of other molecules. nih.gov Their densely functionalized and stereochemically defined structures make them ideal precursors for creating other novel compounds through a process known as semisynthesis. This strategy can provide rapid access to other complex molecular architectures that would be difficult to build from scratch.

Preclinical Pharmacological Investigations of Biondinin C

In Vitro Assessments of Biological Activity

Antibacterial Activity (e.g., against Gram-Positive Bacteria)

Biondinin C has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. chemfaces.com Research indicates that it is a potent inhibitor of the growth of these microorganisms. While detailed mechanistic studies are ongoing, the preferential activity against Gram-positive strains suggests a potential interaction with the bacterial cell wall or membrane components that are characteristic of these bacteria. frontiersin.org

Immunomodulatory Properties

This compound exhibits immunomodulatory effects, influencing the activity of the immune system. nih.gov These properties are primarily observed through its impact on cytokine production. physio-pedia.com

A key finding in the immunomodulatory activity of this compound is its ability to inhibit the production of Interleukin-2 (B1167480) (IL-2) in T-cells. researchgate.net In studies using Jurkat T cells, a human T-lymphocyte cell line, this compound demonstrated a strong inhibitory effect on IL-2 gene expression. researchgate.netresearchgate.net IL-2 is a critical cytokine for T-cell proliferation and differentiation, and its inhibition suggests a potential role for this compound in modulating T-cell mediated immune responses. embopress.orgemerginginvestigators.org

Beyond its specific effects on IL-2, the broader impact of this compound on other cytokines is an area of ongoing research. The inhibition of pro-inflammatory cytokines is a noted aspect of its activity. amegroups.org The ability to modulate various cytokines underscores its potential as an immunomodulatory agent. wikipedia.org

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., Jurkat T cells, HeLa, MCF-7, HL-60)

This compound has been evaluated for its antiproliferative and cytotoxic effects against several cancer cell lines. scribd.com

Jurkat T cells: this compound has shown cytotoxic effects against Jurkat T cells. researchgate.net

HeLa (Human Cervical Cancer): Research has explored the cytotoxic potential of related compounds against HeLa cells, providing a basis for investigating this compound's specific activity. nih.govresearchgate.net

MCF-7 (Human Breast Cancer): The cytotoxicity of related compounds has also been observed in MCF-7 cells. researchgate.net

HL-60 (Human Promyelocytic Leukemia): Studies have indicated that this compound-related compounds exhibit cytotoxicity against HL-60 cells. researchgate.netnih.gov

The broad-spectrum cytotoxic activity against various cancer cell lines suggests that this compound may have potential as an antiproliferative agent.

Below is a summary of the in vitro biological activities of this compound:

Biological Activity Cell Line/Organism Observed Effect
AntibacterialGram-Positive BacteriaPotent inhibition of growth chemfaces.com
Anti-Inflammatory-Inhibition of pro-inflammatory cytokine production
ImmunomodulatoryJurkat T CellsStrong inhibition of Interleukin-2 (IL-2) production researchgate.net
Antiproliferative/CytotoxicJurkat T CellsCytotoxicity observed researchgate.net
Antiproliferative/CytotoxicHeLa, MCF-7, HL-60Cytotoxicity observed for related compounds researchgate.netnih.govresearchgate.netnih.gov
Differentiation from General Cytotoxicity for Specific Effects

To ascertain that the observed biological activities of this compound are due to specific molecular interactions rather than general cell toxicity, its cytotoxic profile has been evaluated across various cell lines. Research has demonstrated that this compound's mechanism of action is distinct from broad-spectrum cytotoxicity.

In a study investigating the anti-allergic properties of compounds from Magnolia biondii, the inhibitory effect of this compound on Interleukin-2 (IL-2) production in Jurkat T cells was found not to be a consequence of cytotoxicity. mdpi.com Further evaluation of this compound's cytotoxic potential was conducted against three human cancer cell lines: breast cancer (MCF-7), cervical cancer (HeLa), and promyelocytic leukemia (HL-60). mdpi.com The results indicated a lack of significant cytotoxic activity against these cells, reinforcing the specificity of its immunomodulatory effects. mdpi.com Corroborating these findings, other studies reported that this compound did not exhibit cytotoxic effects in either MTT or LDH assays, which are standard measures of cell viability and membrane integrity. nih.gov This collective evidence suggests that the pharmacological effects attributed to this compound, such as its anti-inflammatory actions, are mediated through specific pathways rather than non-specific cell death.

In Vivo Preclinical Models for Efficacy Evaluation

Animal Models for Anti-Inflammatory Studies

The anti-inflammatory potential of this compound has been substantiated through in vivo preclinical models. A key model used to assess topical anti-inflammatory activity is the croton oil-induced ear edema model in mice. This model is a standard and well-recognized method for screening compounds for their ability to counteract acute inflammation.

In this model, croton oil, a potent irritant, is applied to the surface of a mouse's ear, inducing a significant inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the magnitude of this swelling compared to a control group.

This compound demonstrated notable anti-inflammatory activity in this assay. frontiersin.org When applied topically, it caused a significant reduction in the induced edema. The inhibition rate was measured at 30%, indicating a considerable anti-inflammatory effect. frontiersin.org For comparison, the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin, used as a positive control in the study, produced an inhibition rate of 61%. frontiersin.org

Table 1: In Vivo Anti-Inflammatory Activity of this compound in the Mouse Ear Edema Model Data sourced from Encyclopedia of Traditional Chinese Medicines frontiersin.org

Compound/ControlEdema (mg)Inhibition Rate (%)
Control6.9 ± 0.3-
This compound 4.8 ± 0.3 30
Indomethacin2.7 ± 0.261

Animal Models for Antimicrobial Efficacy

Based on a review of the available scientific literature, there are no specific reports of in vivo animal studies conducted to evaluate the antimicrobial efficacy of this compound. While various animal models, such as murine models of bacterial pneumonia or skin infections, are commonly used to test the in vivo efficacy of antimicrobial agents, published research has not yet applied these models to the study of this compound. nih.govfrontiersin.org

Animal Models for Anti-Cancer Efficacy

A review of published scientific studies indicates a lack of research on the in vivo anti-cancer efficacy of this compound using animal models. Although the compound has been tested for cytotoxicity against several human cancer cell lines in vitro (MCF-7, HeLa, HL-60) and was found to be non-cytotoxic, these investigations have not been extended to in vivo cancer models such as xenograft or patient-derived xenograft (PDX) models in mice. mdpi.commdpi.com

Mechanistic and Molecular Target Studies of Biondinin C

Comparative Analysis of Mechanisms with Related Cinnamic Acid Derivatives

A comparative analysis of the mechanisms of Biondinin C with other cinnamic acid derivatives cannot be conducted without foundational knowledge of this compound's own mechanisms of action. While the broader class of cinnamic acid derivatives has been shown to possess a range of biological activities, including anti-inflammatory and kinase inhibitory effects, the specific molecular activities of this compound remain uninvestigated. mdpi.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Biondinin C and Its Analogues

Identification of Pharmacophores and Key Structural Features for Activity

A pharmacophore is an abstract representation of the molecular features that are essential for a drug's biological activity. While dedicated pharmacophore modeling studies for Biondinin C are not extensively available, a hypothetical model can be constructed based on its known structure and the activities of its constituent parts. The key pharmacophoric features of this compound are likely to include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic region, and a bulky hydrophobic group.

The phenolic hydroxyl group on the cinnamoyl moiety can act as a hydrogen bond donor, which is a common feature in many biologically active natural products. The carbonyl group of the ester linkage serves as a hydrogen bond acceptor. The phenyl ring provides a region for potential π-π stacking or hydrophobic interactions. The bicyclic monoterpene unit, the bornyl group, represents a significant hydrophobic scaffold that can engage in van der Waals interactions with nonpolar pockets in a biological target.

Table 1: Potential Pharmacophoric Features of this compound

FeatureStructural MoietyPotential Interaction
Hydrogen Bond DonorPhenolic -OH groupInteraction with electron-rich residues
Hydrogen Bond AcceptorEster carbonyl groupInteraction with hydrogen bond donor residues
Aromatic RegionPhenyl ringπ-π stacking, hydrophobic interactions
Hydrophobic GroupBornyl monoterpene unitVan der Waals forces, hydrophobic interactions

These features collectively contribute to the molecule's ability to bind to specific biological targets and elicit a response. The spatial arrangement of these features is critical for optimal interaction.

Impact of Cinnamoyl Moiety and Monoterpene Unit on Biological Activities

This compound is an ester conjugate of p-coumaric acid (a cinnamoyl derivative) and borneol (a monoterpene). Both of these parent moieties are known to possess a range of biological activities, and their combination in this compound likely results in a synergistic or unique pharmacological profile.

The cinnamoyl moiety , specifically the p-coumaric acid part, is a well-known phenylpropanoid with documented antioxidant, anti-inflammatory, and antimicrobial properties. The α,β-unsaturated carbonyl system is a key feature that can participate in Michael addition reactions, which can be a mechanism for enzyme inhibition. The phenolic hydroxyl group is crucial for its antioxidant and free-radical scavenging activities. Studies on various cinnamate (B1238496) esters have shown that the substitution pattern on the phenyl ring is a critical determinant of biological activity. For instance, in a study of cinnamate ester analogues, derivatives with a 4-hydroxy-3-nitrophenyl or a 3,4-dihydroxyphenyl moiety showed superior antiprotozoal activity. nih.gov

The ester linkage between these two moieties is also of significance. It can be susceptible to hydrolysis by esterase enzymes in vivo, potentially leading to a controlled release of the parent p-coumaric acid and borneol, which could then exert their individual biological effects.

Rational Design Principles for Enhanced Bioactivity

Based on the putative pharmacophores and the known activities of the constituent moieties, several rational design principles can be proposed to generate analogues of this compound with potentially enhanced bioactivity. These strategies would involve systematic modifications of the this compound scaffold to probe the SAR and optimize its therapeutic potential.

Modification of the Cinnamoyl Moiety:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for a target. For example, the introduction of additional hydroxyl or methoxy (B1213986) groups could enhance antioxidant activity.

Alteration of the Acrylate (B77674) Linker: The double bond in the acrylate linker could be reduced to a single bond to assess the importance of the α,β-unsaturated system for activity. This modification would remove the potential for Michael addition reactions.

Modification of the Monoterpene Unit:

Stereochemical Variations: Synthesizing analogues with different stereoisomers of borneol (e.g., isoborneol) could help to determine the optimal spatial arrangement of the hydrophobic group for target interaction.

Alternative Terpene Scaffolds: Replacing the bornyl group with other monoterpene alcohols (e.g., menthol, geraniol) would allow for an investigation into the influence of the size, shape, and flexibility of the hydrophobic moiety on the biological activity.

Modification of the Ester Linkage:

Linker Replacement: The ester linkage could be replaced with more stable functionalities, such as an amide or an ether, to create analogues with different metabolic stability and pharmacokinetic profiles.

Table 2: Proposed Modifications for Rational Design of this compound Analogues

MoietyProposed ModificationRationale
CinnamoylVary phenyl ring substituentsModulate electronic and steric properties
Reduce acrylate double bondInvestigate the role of the Michael acceptor
MonoterpeneUse different stereoisomersProbe optimal 3D conformation
Substitute with other terpenesAssess the impact of hydrophobicity and shape
LinkageReplace ester with amide/etherEnhance metabolic stability

Computational Approaches to SAR (e.g., Molecular Docking)

Computational methods, such as molecular docking, are powerful tools for investigating the SAR of a compound by predicting its binding orientation and affinity within the active site of a biological target. While comprehensive computational studies on this compound are scarce, one study did investigate the docking of bornyl p-coumarate, along with bornyl caffeate and bornyl ferulate, on human neutrophil elastase. In this particular study, bornyl p-coumarate did not show favorable binding within the active site of elastase, which correlated with its lack of inhibitory activity against this enzyme. nih.gov

However, the principles of molecular docking could be applied to explore the interactions of this compound with other, more relevant biological targets. For example, given its promising antitrypanosomal activity, docking studies could be performed on essential enzymes of Trypanosoma cruzi, such as cruzain or trypanothione (B104310) reductase. Such studies would involve:

Target Identification and Preparation: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to place the this compound molecule into the active site of the target protein in various possible conformations and orientations.

Scoring and Analysis: The different binding poses are then scored based on their predicted binding affinity. The poses with the best scores are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the target protein.

These computational insights could help to explain the observed biological activity of this compound and guide the rational design of more potent analogues by suggesting modifications that would enhance the binding interactions.

Advanced Research Methodologies and Analytical Approaches in Biondinin C Research

Advanced Chromatographic and Spectroscopic Techniques for Trace Analysis and Metabolite Profiling

The isolation and purification of Biondinin C from its natural source, the flower buds of Magnolia biondii, rely on advanced chromatographic techniques. device.report High-Performance Liquid Chromatography (HPLC) is a key method employed to separate this compound from a complex mixture of other phytochemicals, yielding a pure compound for further analysis. researchgate.net

Once isolated, the structural determination of this compound is accomplished through a combination of powerful spectroscopic methods. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to elucidate the intricate carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net Mass spectrometry, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), provides precise molecular weight and fragmentation data, which confirms the elemental composition and aids in the structural assignment. researchgate.net While not yet reported specifically for this compound, other advanced techniques such as Capillary Zone Electrophoresis (CZE) have been used for the separation of related compounds from the Magnolia genus and could be applied for trace analysis of this compound. epdf.pub Similarly, advanced metabolite profiling workflows using techniques like Ultra-Performance Liquid Chromatography/Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOFMS) could be employed to identify and quantify this compound and its metabolites in biological samples.

Cell-Based Assay Development for High-Throughput Screening

To investigate the biological activities of this compound, researchers have employed various cell-based assays. A notable application of such assays has been in the evaluation of the cytotoxic effects of this compound. In one study, the compound was tested against human cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells, to determine its potential as an anticancer agent. researchgate.net The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used in these studies to assess cell viability and proliferation. researchgate.net

While large-scale high-throughput screening (HTS) campaigns specifically involving this compound have not been extensively documented, the existing cell-based assays provide a foundation for such endeavors. HTS platforms could be utilized to rapidly screen this compound against a wide array of cell lines or molecular targets to uncover novel biological activities. For instance, assays could be developed to screen for its effects on inflammation, neuroprotection, or other therapeutic areas.

Molecular Biology Techniques for Gene Expression and Protein Analysis

Molecular biology techniques have been instrumental in probing the mechanisms of action of this compound at the molecular level. A significant finding from this area of research is the compound's effect on gene expression related to the immune response. Studies have shown that this compound can inhibit the production of interleukin-2 (B1167480) (IL-2) in Jurkat T cells, a human T lymphocyte cell line. researchgate.netresearchgate.net This inhibitory effect on IL-2 gene expression suggests potential anti-allergic and immunomodulatory properties for this compound. researchgate.net

The analysis of gene expression in such studies is typically performed using techniques like reverse transcription polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR) to measure the levels of specific messenger RNA (mRNA) transcripts. Further investigations could employ broader transcriptomic approaches, such as microarray analysis or RNA sequencing (RNA-seq), to obtain a more comprehensive understanding of the changes in gene expression induced by this compound in different cell types. On the protein level, techniques like Western blotting could be used to analyze the expression of key proteins involved in the signaling pathways affected by this compound.

In Silico Approaches (e.g., Molecular Modeling, Cheminformatics, Target Prediction)

Currently, there is a limited amount of publicly available research detailing the application of in silico approaches specifically to the study of this compound. However, these computational methods represent a powerful and promising avenue for future research. Molecular modeling techniques, such as molecular docking, could be employed to predict the binding affinity and interaction patterns of this compound with various protein targets, helping to identify its potential mechanisms of action.

Cheminformatics tools could be used to analyze the structural features of this compound and compare them to libraries of known bioactive compounds, thereby predicting its potential biological activities and off-target effects. Target prediction algorithms, which utilize a variety of computational methods, could also be applied to generate hypotheses about the molecular targets of this compound, which can then be validated experimentally. The integration of these in silico approaches would undoubtedly accelerate the discovery and development of this compound for therapeutic applications.

Isotopic Labeling and Metabolic Tracing Studies

To date, studies involving isotopic labeling and metabolic tracing of this compound have not been reported in the scientific literature. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound within a biological system. Isotopic labeling, which involves replacing one or more atoms of a molecule with their isotope (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H or ³H), allows for the tracking of the compound and its metabolites in vitro and in vivo.

Metabolic tracing studies using isotopically labeled this compound could provide invaluable insights into its metabolic fate, identifying the enzymes responsible for its biotransformation and the structure of its metabolites. This information is critical for assessing the compound's bioavailability, pharmacokinetic properties, and potential for drug-drug interactions. The application of these advanced methodologies will be a crucial next step in the comprehensive evaluation of this compound as a potential therapeutic agent.

Future Research Directions and Unexplored Avenues for Biondinin C

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of complex natural products like Biondinin C is often intricate and not fully characterized. While Illicium and Magnolia species are known sources, the specific genetic and enzymatic machinery responsible for this compound production remains to be elucidated nih.govmdpi.commdpi.comnih.govoup.comactascientific.comcjnmcpu.comnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net. Research into the mevalonate (B85504) (MVA) pathway and other terpenoid biosynthesis routes provides a framework for investigation scielo.brfrontiersin.org. Advances in genomics and transcriptomics of Magnolia biondii have identified genes involved in secondary metabolite biosynthesis, including terpenoids mdpi.comnih.govoup.combiorxiv.org, offering a starting point for identifying this compound's biosynthetic gene clusters.

Future research should focus on:

Identifying Biosynthetic Gene Clusters: Employing genomics and bioinformatics to locate and characterize gene clusters in Illicium simonsii or Magnolia biondii responsible for this compound synthesis.

Enzyme Characterization: Investigating the specific terpene synthases, esterases, and other enzymes involved in the pathway, including their substrate specificities and catalytic mechanisms.

Metabolic Engineering: Exploring the possibility of engineering microbial hosts or plant cell cultures for heterologous production of this compound by reconstituting its biosynthetic pathway.

Exploration of Novel Bioactivities and Preclinical Therapeutic Potential in Emerging Disease Models

Current data on the specific bioactivities of this compound is limited mdpi.com. However, related compounds from its source plants, such as parthenolide, have demonstrated cytotoxic and anti-allergic effects actascientific.comresearchgate.net. Furthermore, the coumaric acid moiety is associated with antioxidant, anti-inflammatory, and anti-cancer properties mdpi.comresearchgate.netresearchgate.netscience.gov. The broader class of monoterpenoid esters has also shown potential analgesic and anti-inflammatory activities mdpi.com. The field of natural product drug discovery is actively seeking novel compounds for emerging diseases nih.govmdpi.comfrontiersin.org.

Future research should prioritize:

Broad Bioactivity Screening: Conducting comprehensive in vitro and in vivo screening of this compound against a wide range of biological targets, including those relevant to emerging infectious diseases, neurodegenerative disorders, metabolic syndromes, and various cancer models.

Mechanism of Action Studies: Investigating the molecular targets and pathways through which this compound exerts its biological effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to identify key structural features responsible for bioactivity and to optimize therapeutic potential.

Development of Advanced Synthetic Routes and Novel Analogues

The total synthesis of complex natural products is a crucial area of chemical research, enabling access to compounds for further study and modification mdpi.comyoutube.comchemrxiv.orgnih.govstanford.edu. While methods for synthesizing monoterpenoid esters and coumaric acid derivatives exist science.govmdpi.commdpi.comscirp.orgnih.gov, efficient and scalable synthetic routes for this compound itself may not be established. Developing such routes is essential for providing sufficient quantities for preclinical testing and for creating diverse analogues.

Key areas for future work include:

Total Synthesis Strategies: Designing and executing novel, efficient, and stereoselective total synthesis strategies for this compound.

Analogue Synthesis: Creating a library of this compound analogues by modifying its structure to explore SAR and develop compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Biomimetic Synthesis: Investigating biomimetic approaches that mimic natural biosynthetic processes to achieve efficient synthesis.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

Omics technologies are revolutionizing the study of natural products by providing deep insights into their biosynthesis, regulation, and biological interactions mdpi.commdpi.comresearchgate.netdtu.dkdntb.gov.ua. The availability of genomic data for Magnolia biondii offers a foundation for understanding terpenoid biosynthesis mdpi.comnih.govoup.combiorxiv.org. Metabolomics can identify and quantify metabolites, while proteomics can reveal protein expression patterns and enzyme functions.

Future research directions include:

Metabolomic Profiling: Performing comprehensive metabolomic analyses of Illicium simonsii and Magnolia biondii to identify this compound and its related metabolic precursors or degradation products, aiding in pathway elucidation.

Proteomic Analysis: Utilizing proteomics to identify enzymes involved in this compound biosynthesis and to understand its interaction with cellular proteins, shedding light on its mechanism of action.

Transcriptomic Analysis: Examining gene expression patterns in different tissues or under various conditions to identify genes upregulated during this compound production.

Collaborative Research Opportunities and Interdisciplinary Approaches

The study and development of natural products are inherently interdisciplinary, requiring expertise from chemistry, biology, pharmacology, bioinformatics, and computational science nih.govactascientific.commdpi.comfrontiersin.orgengineering.org.cn. Advances in technology and the complexity of natural product research necessitate collaborative efforts to accelerate discovery and development nih.govactascientific.commdpi.comfrontiersin.orgchuv.chresearch-community-engage.eueuropa.euresearchgate.net.

Future research should foster:

Interdisciplinary Teams: Establishing research collaborations that bring together chemists, biologists, pharmacologists, and data scientists to tackle the multifaceted challenges of this compound research.

Cross-Institutional Partnerships: Engaging with academic institutions, research centers, and industry partners with expertise in natural product chemistry, genomics, drug discovery, and synthetic biology.

Data Sharing and Open Science: Promoting the sharing of data and findings to accelerate research progress and foster innovation in the field.

By pursuing these avenues, future research can unlock the full therapeutic and scientific potential of this compound.

Q & A

What spectroscopic and chromatographic methods are essential for the structural identification of Biondinin C?

Basic Research Question
this compound’s structure is confirmed using a combination of 1D/2D nuclear magnetic resonance (NMR) (e.g., ¹H, ¹³C, COSY, HMBC) and mass spectrometry (MS) . These techniques resolve the compound’s carbon skeleton, functional groups, and stereochemistry. For example, ¹H-¹³C COSY spectra were critical in assigning proton-carbon correlations in its cinnamic acid derivative structure . Chromatographic isolation involves silica gel column chromatography , gel permeation , and preparative high-performance liquid chromatography (HPLC) to achieve purity >95% .

How can researchers optimize the extraction yield of this compound from plant matrices like Magnolia biondii?

Basic Research Question
Extraction efficiency depends on solvent polarity, temperature, and plant material preparation. Methanol or ethanol-water mixtures (70–80%) are commonly used for polar secondary metabolites like this compound. Post-extraction, liquid-liquid partitioning (e.g., ethyl acetate for medium-polar compounds) and gradient elution in column chromatography improve recovery rates. Evidence from Trigonostemon heterophyllus studies suggests combining open-column chromatography with size-exclusion resins to separate diterpenoids and lignans .

What experimental designs are recommended for evaluating this compound’s antibacterial activity?

Advanced Research Question
In vitro assays should follow Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) determination. Use bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) with standardized inoculum sizes (1–5 × 10⁵ CFU/mL). Include positive controls (e.g., ampicillin) and solvent controls to validate results. Dose-response studies must report IC₅₀ values with 95% confidence intervals and account for cytotoxicity using mammalian cell lines (e.g., HEK-293) . Replicate experiments at least three times to ensure statistical robustness .

How should researchers resolve contradictions in spectral data during structural elucidation of this compound analogs?

Advanced Research Question
Discrepancies in NMR or MS data (e.g., unexpected coupling patterns or molecular ion peaks) require multi-technique validation . Compare experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) or use X-ray crystallography for absolute configuration determination. For example, conflicting NOESY correlations in diterpenoid studies were resolved by cross-referencing with single-crystal X-ray diffraction . Document unresolved ambiguities in supplementary materials to guide future research .

What strategies ensure reproducibility in this compound synthesis or isolation protocols?

Advanced Research Question
Reproducibility hinges on detailed method documentation , including solvent ratios, column dimensions, and temperature gradients. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report step-by-step procedures in the main text or supplementary materials . For synthetic routes, specify catalyst loads , reaction times, and purification steps. Use analytical HPLC with photodiode array detection to verify batch-to-batch consistency. Share raw spectral data via repositories to enable peer validation .

How can researchers align studies on this compound’s bioactivity with FINER criteria for rigorous research questions?

Advanced Research Question
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use in vitro models before progressing to animal studies.
  • Novelty : Compare this compound’s mechanisms with known cinnamic acid derivatives (e.g., pharmacokinetic profiling).
  • Ethics : Adhere to institutional biosafety protocols for handling bioactive compounds.
  • Relevance : Link findings to antibiotic resistance or anti-inflammatory drug discovery . Justify sample sizes via power analysis to meet statistical thresholds .

What analytical approaches validate the purity of this compound in synthetic or natural samples?

Basic Research Question
Purity is assessed via HPLC-UV/Vis (≥95% peak area) and quantitative NMR (qNMR) using internal standards (e.g., maleic acid). High-resolution MS confirms molecular formula accuracy (e.g., ±0.001 Da). For natural extracts, thin-layer chromatography (TLC) with multiple solvent systems (e.g., chloroform:methanol 9:1) identifies co-eluting impurities .

How should researchers address sex/gender dimensions in preclinical studies of this compound?

Advanced Research Question
Follow SAGER guidelines to report sex-specific responses in cell or animal models. For example, use primary cells from male and female donors or gender-balanced animal cohorts . If sex differences are unexplored, acknowledge this as a limitation to generalizability in the discussion .

What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Advanced Research Question
Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀. Report error bars as SEM or SD and use ANOVA with post-hoc tests for multi-group comparisons. For small sample sizes, apply Mann-Whitney U tests and include 95% confidence intervals .

How can researchers integrate this compound into mixed-methods studies combining chemistry and ethnopharmacology?

Advanced Research Question
Use ethnobotanical surveys to identify traditional uses of source plants (e.g., Magnolia biondii), then validate claims via bioassay-guided fractionation . Pair LC-MS metabolomics with transcriptomic analysis (RNA-seq) to link compound presence to gene expression changes. Cite primary ethnopharmacological sources to avoid misattribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.